DprE1 Enzymatic Inhibition Potency vs. Published Thiophene-Arylamide Series
CAS 864941-24-2 inhibits DprE1 with an IC50 of 0.1 μg/mL . The median DprE1 IC50 for optimized thiophene-arylamide derivatives (e.g., compounds 23j, 24f, 25a, 25b) reported by Wang et al. ranges from 0.2 to 0.9 μg/mL [1]. At face value, CAS 864941-24-2 is 2- to 9-fold more potent than the published lead series.
| Evidence Dimension | DprE1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.1 μg/mL |
| Comparator Or Baseline | Thiophene-arylamide leads 23j, 24f, 25a, 25b: IC50 0.2–0.9 μg/mL |
| Quantified Difference | 2- to 9-fold lower IC50 (higher potency) |
| Conditions | Different DprE1 enzymatic assay formats; direct head-to-head not performed |
Why This Matters
Lower DprE1 IC50 suggests stronger target engagement, potentially enabling lower dosing in TB models.
- [1] Wang, P.; Batt, S. M.; Wang, B.; Fu, L.; et al. Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. J. Med. Chem. 2021, 64 (9), 6241–6261. View Source
